molecular formula C9H12ClF2NO B2703028 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2089671-34-9

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2703028
CAS No.: 2089671-34-9
M. Wt: 223.65
InChI Key: CWWAOZJYKZZKQB-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2NO and its molecular weight is 223.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Szabó et al. (2006) details the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines that effect heat facilitated resolution of (±)-2-(8-carboxy-1-naphthylsulfinyl)benzoic acid via diastereomeric salt formation. This research demonstrates the compound's role in novel methods for the resolution of enantiomers, highlighting its significance in stereochemical studies and its potential for applications requiring chiral resolution techniques Szabó et al., 2006.

Antimicrobial and Antifungal Activity

  • The work of Pejchal et al. (2015) explores the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and investigates their antibacterial and antifungal activities. The study shows some compounds exhibiting activity comparable or slightly better than standard medications, underscoring the importance of such derivatives in developing new antimicrobial agents Pejchal et al., 2015.

Bioisostere Applications

  • Research by Zafrani et al. (2017) examines the difluoromethyl group as a bioisostere, focusing on its hydrogen bonding and lipophilicity. This study is crucial for drug design, providing insights into how the difluoromethyl group, akin to that in the compound of interest, can enhance the pharmacokinetic properties of pharmaceuticals Zafrani et al., 2017.

Supramolecular Self-Assembly

  • Wu et al. (2012) investigate the acid-responsive organogel formation mediated by arene–perfluoroarene and hydrogen bonding interactions. This research highlights the compound's potential in creating materials with novel properties, such as stimuli-responsive gels, which have applications in drug delivery systems and materials science Wu et al., 2012.

Catalysis and Synthesis

  • The study by Albert et al. (2007) on the synthesis and reactivity towards carbon monoxide of an optically active endo five-membered ortho-cyclopalladated imine demonstrates the compound's utility in catalytic processes and organic synthesis. It emphasizes the role of such compounds in facilitating complex chemical transformations, offering pathways to synthesize valuable chemical products Albert et al., 2007.

Properties

IUPAC Name

(1R)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWAOZJYKZZKQB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.